2-Cyano-2-cyclopentylideneacetamide
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Overview
Description
2-Cyano-2-cyclopentylideneacetamide is an organic compound with the molecular formula C8H10N2O. It is a yellow solid at room temperature and is known for its utility in the synthesis of various chemical compounds, particularly spiro-substituted hydronicotinamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-cyclopentylideneacetamide can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the reaction of cyclopentanone with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The active hydrogen on the carbon adjacent to the cyano group can be substituted with various nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aromatic amines and acetic acid, often under reflux conditions.
Substitution Reactions: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Spiro-substituted Hydronicotinamides: These are major products formed from the condensation reactions involving this compound.
Scientific Research Applications
2-Cyano-2-cyclopentylideneacetamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclopentylideneacetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the molecule make it highly reactive towards electrophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the cyclopentylidene group.
2-Cyano-2-cyclohexylideneacetamide: Similar but with a cyclohexylidene group instead of cyclopentylidene.
Uniqueness
2-Cyano-2-cyclopentylideneacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentylidene group influences its chemical behavior, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
2-cyano-2-cyclopentylideneacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZHIRVXUSGBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294811 |
Source
|
Record name | 2-cyano-2-cyclopentylideneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-61-6 |
Source
|
Record name | 875-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-2-cyclopentylideneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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